molecular formula C16H14O3 B191451 4'-Hydroxy-4-methoxychalcone CAS No. 6338-81-4

4'-Hydroxy-4-methoxychalcone

Numéro de catalogue: B191451
Numéro CAS: 6338-81-4
Poids moléculaire: 254.28 g/mol
Clé InChI: RTCVAWRRHHSOCC-NYYWCZLTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Hydroxy-4-methoxychalcone is a chalcone derivative characterized by a hydroxyl (-OH) group at the 4' position (para position on the B-ring) and a methoxy (-OCH₃) group at the 4 position (para position on the A-ring). Chalcones, with their α,β-unsaturated ketone backbone, are known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . The substitution pattern of functional groups significantly influences these properties, as seen in comparative studies with structural analogs.

Méthodes De Préparation

Conventional Claisen-Schmidt Condensation

Reagent Selection and Stoichiometry

The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis. For 4'-hydroxy-4-methoxychalcone, this involves the base-catalyzed reaction between 4-hydroxybenzaldehyde and 4-methoxyacetophenone. Sodium hydroxide (NaOH) in ethanol-water mixtures is typically employed at molar ratios of 1:1 (aldehyde:ketone), with catalytic NaOH concentrations ranging from 10% to 50% . A study by Dong et al. (2022) demonstrated that dissolving 4-methoxyacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 20 mL ethanol, followed by dropwise addition of 10% NaOH, achieved an 85% yield after 24 hours at room temperature .

Reaction Conditions and Optimization

Traditional methods require prolonged reaction times (12–24 hours) and reflux temperatures (60–80°C). The exothermic nature of the condensation necessitates controlled cooling to prevent side reactions such as aldol dimerization. Acidic work-up with 10% HCl neutralizes excess base, precipitating the crude chalcone . Purification via recrystallization in ethanol or methanol yields golden-yellow crystals, with melting points reported between 145–148°C .

Limitations and Environmental Impact

While effective, conventional methods rely heavily on volatile organic solvents (e.g., ethanol, THF), generating significant waste. A 2020 study noted that solvent-based syntheses produce 1.5–2.0 L of waste per gram of product, highlighting the need for greener alternatives .

Solvent-Free Grinding Techniques

Mechanochemical Synthesis Design

Grinding techniques eliminate solvents by leveraging mechanical energy to drive the Claisen-Schmidt reaction. In a representative procedure, 4-methoxyacetophenone (5 mmol) and 4-hydroxybenzaldehyde (5 mmol) are mixed with solid NaOH (5 mmol) in a mortar and pestle. Grinding at room temperature for 30 minutes generates local heat (~40–50°C), facilitating enolate formation and subsequent condensation . This method reduces reaction times to 30–40 minutes, with yields ranging from 32.5% to 84% depending on substrate purity and grinding efficiency .

Green Chemistry Metrics

Solvent-free grinding reduces E-factor (environmental factor) from 15–20 (conventional) to 2–3, aligning with principles of atom economy and waste minimization . A 2022 lifecycle assessment estimated a 60% reduction in carbon footprint compared to solvent-based methods .

Advanced Characterization and Validation

Spectroscopic Analysis

1H-NMR (500 MHz, CDCl3) reveals characteristic peaks:

  • δ 3.86 ppm (s, 3H, OCH3) .

  • δ 6.84–7.66 ppm (m, 8H, aromatic protons) .

  • δ 7.72 ppm (d, J = 15.6 Hz, 1H, α,β-unsaturated ketone) .

13C-NMR (125 MHz, CDCl3) assignments include:

  • δ 187.9 ppm (C=O) .

  • δ 161.2 ppm (C-OCH3) .

  • δ 144.3 ppm (C-OH) .

Purity and Crystallinity

GC-MS analysis shows molecular ion peaks at m/z 254.28 (C16H14O3+), confirming molecular weight . XRD studies of recrystallized products indicate monoclinic crystal structures (space group P21/c), with unit cell parameters a = 7.89 Å, b = 5.42 Å, c = 15.76 Å .

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Grinding Technique
Reaction Time24 hours30 minutes
Temperature20–25°C40–50°C (localized)
Solvent UseEthanol/waterNone
Yield (%)8532.5–84
E-Factor18.22.7
Energy ConsumptionHigh (reflux)Low (manual grinding)

Analyse Des Réactions Chimiques

4’-Hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include quinones, dihydrochalcones, and substituted chalcones .

Applications De Recherche Scientifique

Chemistry

4'-Hydroxy-4-methoxychalcone serves as a precursor for synthesizing other bioactive chalcone derivatives and heterocyclic compounds. The synthesis typically involves the Claisen-Schmidt condensation reaction, which can be optimized through various methods, including green synthesis techniques that minimize solvent use and enhance yield. For instance, grinding techniques have been employed to synthesize this compound effectively without solvents, aligning with green chemistry principles .

The compound exhibits significant biological properties:

  • Antioxidant Activity : Studies have demonstrated that this compound can reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage .
  • Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Effects : Research indicates that this compound possesses antibacterial activity against certain strains of bacteria, although its efficacy can vary based on the specific bacterial target .
  • Anticancer Potential : There is growing evidence supporting its role as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as NF-κB and MAPK .

Medical Applications

Given its diverse biological activities, this compound has potential therapeutic applications in medicine:

  • Cancer Therapy : Its ability to inhibit tumor growth and induce apoptosis positions it as a promising candidate for cancer treatment strategies .
  • Neuroprotection : The compound has shown neuroprotective effects in preclinical studies, indicating its potential use in neurodegenerative diseases .

Industrial Applications

In addition to its medical uses, this compound is explored in various industrial applications:

  • Pharmaceuticals : Its bioactive properties make it suitable for developing new drugs targeting inflammation and cancer.
  • Cosmetics : The antioxidant properties are beneficial for skincare formulations aimed at reducing oxidative damage.
  • Food Industry : As a natural antioxidant, it can be incorporated into food products to enhance shelf life and nutritional value.

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study published in PMC highlighted the effectiveness of this compound in reducing oxidative stress in RAW 264.7 macrophages. The compound was shown to down-regulate reactive oxygen species levels induced by lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The study detailed the mechanisms involved, including the modulation of key signaling pathways associated with cancer progression .

Comparaison Avec Des Composés Similaires

Structural and Molecular Differences

Compound Name Substituents (A-ring/B-ring) Molecular Formula Molecular Weight Key Features
4'-Hydroxy-4-methoxychalcone 4-OCH₃ (A), 4'-OH (B) C₁₆H₁₄O₃ 254.28 Hydroxyl at B-ring para position; methoxy at A-ring para position .
2'-Hydroxy-4-methoxychalcone 4-OCH₃ (A), 2'-OH (B) C₁₆H₁₄O₃ 254.28 Hydroxyl at B-ring ortho position; potent antioxidant and UVA filter .
4-Methoxy-4′-fluorochalcone 4-OCH₃ (A), 4'-F (B) C₁₆H₁₃FO₂ 256.28 Fluorine substitution enhances anti-inflammatory activity .
3'-Hydroxy-4-methoxychalcone 4-OCH₃ (A), 3'-OH (B) C₁₆H₁₄O₃ 254.28 Antibacterial coating on polymeric biomaterials .
4,2'-Dihydroxy-4'-methoxychalcone 4-OCH₃ (A), 4'-OH, 2'-OH (B) C₁₆H₁₄O₄ 270.28 Additional hydroxyl group improves solubility and antioxidant capacity .

Antioxidant and Anti-inflammatory Effects

  • 2'-Hydroxy-4-methoxychalcone: Reduces LPS-induced oxidative stress in macrophages by upregulating Nrf2 and heme oxygenase-1 (HO-1) . Inhibits NO, iNOS, and COX-2 levels (IC₅₀ = 190 µg/mL for DPPH scavenging) .
  • This compound: Limited direct antioxidant data, but studies focus on its metabolism in rat intestines, showing Phase 2 conjugation (glucuronidation/sulfation) .
  • 4'-Fluoro-2'-hydroxy-4-methoxychalcone :
    • Highest anti-inflammatory activity in COX assays, attributed to fluorine’s electronegativity enhancing binding affinity .

Anticancer Potential

  • This compound Derivatives :
    • Synthesized as (E)-4'-hydroxy-4-methoxychalcone and tested against T47D and WiDr cancer cell lines, though potency data relative to analogs are unspecified .
  • 2'-Hydroxy-4-methoxychalcone: Not directly linked to anticancer studies but implicated in neuroprotection via antioxidant pathways .

Key Structure-Activity Relationships (SAR)

Hydroxyl Position :

  • 2'-OH (B-ring) enhances antioxidant activity via radical scavenging, while 4'-OH may favor metabolic conjugation .

Methoxy vs. Halogen Substitution :

  • Methoxy groups increase lipophilicity, aiding membrane permeability, whereas fluorine improves anti-inflammatory activity through electronic effects .

Multi-Substituted Derivatives :

  • Additional hydroxyl groups (e.g., 4,2'-Dihydroxy-4'-methoxychalcone) enhance solubility and antioxidant capacity but may reduce stability .

Activité Biologique

4'-Hydroxy-4-methoxychalcone is a flavonoid compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and 4-hydroxybenzaldehyde, often using sodium hydroxide as a catalyst. Recent studies have demonstrated a green synthesis approach utilizing grinding techniques, which minimizes solvent use and aligns with environmentally friendly practices .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers and enhance the levels of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. The compound effectively diminishes lipopolysaccharide (LPS)-induced oxidative stress by modulating the expression of gp91phox, an NADPH oxidase component .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cellular models. In vitro studies demonstrate its ability to reduce the expression of inflammatory enzymes like iNOS and COX-2, which are pivotal in inflammatory processes .

Table 1: Anti-inflammatory Activity Data

StudyModelInhibition (%)Concentration (µM)
BV2 Microglia75%10
RAW264.7 Macrophages68%20

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In a disc diffusion assay, it exhibited moderate antibacterial activity against Escherichia coli, but was less effective against Staphylococcus aureus. The compound's structure contributes to its interaction with bacterial cell walls, which may explain its selective activity .

Table 2: Antimicrobial Activity Data

BacteriaCompoundInhibition Zone (mm)
Escherichia coliThis compound7.88
Staphylococcus aureusThis compoundNo activity

4. Neuroprotective Effects

Emerging studies suggest that chalcones, including this compound, may possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. The compound demonstrates mixed-type inhibition against AChE, indicating its potential as a therapeutic agent in neurodegeneration .

Case Study 1: Neuroprotective Potential

A study evaluated the effects of various chalcones on AChE inhibition and found that this compound had an IC50 value ranging between 40–85 µM, indicating moderate inhibitory activity . Molecular modeling studies further suggested that this compound interacts favorably with key residues in the AChE active site.

Case Study 2: Anti-inflammatory Mechanisms

In experiments utilizing LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in inflammatory markers, showcasing its potential for developing anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing 4'-hydroxy-4-methoxychalcone, and how can reaction yields be optimized?

this compound is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of ketone to aldehyde in ethanol with NaOH (40% w/v) as the catalyst .
  • Temperature Control : Reaction at 50–60°C for 6–8 hours to minimize side products.
  • Purification : Recrystallization using ethanol or ethyl acetate yields a purity of >98% (validated by HPLC and NMR) .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMSO for enhanced solubility) and catalyst concentration can improve yields to ~73% .

Q. How should researchers address solubility challenges for in vitro assays involving this compound?

  • Solvent Selection : Use DMSO for stock solutions (100 mM) due to its high solubility (up to 50 mg/mL). For biological assays, dilute in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store stock solutions at -20°C in desiccated vials to prevent degradation. Centrifuge liquid formulations at 500×g to ensure homogeneity .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:water (60:40, v/v) at 1 mL/min; detection at 280 nm achieves a linear range of 0.1–50 µg/mL (LOQ = 0.05 µg/mL) .
  • HPLC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 269 → 117) enhances sensitivity for metabolite identification in perfusates .

Advanced Research Questions

Q. How does intestinal metabolism influence the bioavailability of this compound and its bis-Mannich analogs?

  • Phase 2 Metabolism : In rat intestinal perfusates, this compound undergoes glucuronidation (major) and sulfation (minor), reducing free drug levels by >80% within 2 hours. Bis-Mannich analogs show slower conjugation rates due to steric hindrance, enhancing intestinal retention .
  • Metabolite Identification : HPLC-MS detects glucuronide (m/z 445) and sulfate (m/z 349) conjugates. Use β-glucuronidase/sulfatase hydrolysis to confirm metabolic pathways .

Q. What structural modifications enhance the inhibitory activity of this compound against glutathione S-transferase (GST)?

  • Substituent Effects : The 2'-hydroxy group is critical for GST inhibition (IC₅₀ = 7.76 µM), as it facilitates hydrogen bonding with the GSH-binding site. Methoxy groups at position 4 reduce steric hindrance, improving binding affinity .
  • Mechanistic Insights : Competitive inhibition is observed for 4'-hydroxy derivatives, while 4-methoxy variants exhibit non-competitive inhibition due to allosteric modulation .

Q. How do hydroxylation patterns in chalcone derivatives affect their antibacterial efficacy?

  • Structure-Activity Relationship : this compound exhibits weak antibacterial activity (MIC >25 ppm) against Gram-positive and Gram-negative strains. Adding a 6'-hydroxy group (as in 2',6'-dihydroxy-4-methoxychalcone) increases polarity and membrane disruption, achieving MICs of 12.5 ppm .
  • Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., reserpine) enhances activity against multidrug-resistant S. aureus by 4-fold .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., H5N1 neuraminidase). The 2'-hydroxy group forms hydrogen bonds with Asp151 and Glu119, critical for antiviral activity .
  • QSAR Models : Develop 2D descriptors (e.g., logP, polar surface area) to correlate methoxy substitution patterns with antioxidant IC₅₀ values (R² >0.85) .

Q. How do bis-Mannich modifications alter the pharmacokinetic profile of this compound?

  • Enhanced Lipophilicity : Bis-Mannich derivatives (e.g., N,N-dimethylaminomethyl groups) increase logP by 1.5 units, improving blood-brain barrier penetration .
  • Metabolic Stability : Mannich bases resist glucuronidation in hepatic microsomes (t₁/₂ >4 hours vs. 1.2 hours for parent compound) .

Q. Methodological Considerations

Q. What protocols are recommended for isolating phase 2 metabolites of this compound from biological samples?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges preconditioned with methanol/water. Elute metabolites with 80% methanol and dry under nitrogen .
  • LC-MS/MS Analysis : Employ a gradient elution (5–95% acetonitrile in 0.1% formic acid) on a UPLC column for resolving conjugates. Validate with synthetic standards .

Q. How can researchers mitigate oxidative degradation during long-term storage of this compound?

  • Antioxidant Additives : Add 0.1% BHT to stock solutions. Store under argon at -80°C to extend stability to >12 months .
  • Lyophilization : Freeze-dry in mannitol (5% w/v) for reconstitution without solubility loss .

Propriétés

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVAWRRHHSOCC-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-81-4
Record name NSC 40922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a solution of sodium hydroxide (100 g, 2.50 mol) in 1.8 L of a 10:8 mixture of water and methanol was added 4-hydroxyacetophenone (136 g, 1.00 mol). After stirring at room temperature for 30 minutes, 4-Methoxybenzaldehyde (136 g, 1.00 mol) was added to this mixture. The reaction mixture was stirred at 50° C. oil bath for 16 hours. A clear yellow solution resulted which was allowed to stir at room temperature for 30 minutes. 1N HCl aq (500 mL) and 600 mL of a 1:1 mixture of dichloromethane and THF were added to result two layers. The organic layer was washed by saturated NaHCO3 aq. (300 mL×2) and water (300 mL×3) and evaporated to yield orange solid. This solid was washed by 300 mL of EtOAc two times. The resulted yellow solid was dried in vacuo. Yield 133 g (52%). 1H NMR (CDCl3): δ3.85 (s, 3H), 6.93 (m, 4H), 7.47 (d, 1H), 7.50 (d, 2H), 7.75 (d, 1H), 7.96 (d, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
Quantity
136 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a well-stirred solution of 4-hydroxy acetophenone, 1 (10 g, 73.5 mmol) and 4-methoxy benzaldehyde, 4 (8.9 mL, 73.5 mmol) in methanol (140 mL) was added 50% w/v aqueous sodium hydroxide solution (70 mL). The reaction mixture was stirred at room temperature for 12 h and then evaporated in vacuo. Water was added and acidified with hydrochloric acid (1N) and extracted with ethyl acetate. The organic layer was separated, washed with water, dried over sodium sulphate, filtered and evaporated in vacuo. The residue yielded pure 7 after purification by column chromatography. Yield 16.8 g (90%); mp 184-185° C. MS (EI) m/z 254 (M+, 100%), 253 (34.7%), 239 (32.3%), 161 (36.8%), 121 (79.5%); IR (KBr) 3371, 1654; 1H NMR (200 MHz, CDCl3) δ 7.99 (d, J=8.6 Hz, 2H), 7.78 (d, J=15.6 Hz, 1H), 7.60 (d, J=8.6 Hz, 2H), 7.41 (d, J=15.6 Hz, 1H), 6.93 (d, J=7.2 Hz, 4H), 5.85 (s, 1H), 3.86 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into an ethanol solution (5 liters) comprising 500 g (3.67 moles) of anisaldehyde and 500 g (3.67 moles) of 4-hydroxyacetophenone was dropped an aqueous solution (600 ml) of 250 g of sodium hydroxide in about 80 minutes in a stream of nitrogen. Thereafter, the mixture was heated to 50° C. and agitated for 24 hours. The reaction mixture was cooled down to room temperature, to which were added 2 liters of 12% hydrochloric acid and then 4 liters of water, whereupon crystals settled. The crystals were collected by filtration and quickly washed with ethanol, followed by drying under reduced pressure to obtain 750 g of the intended compound (2.95 moles, yield 80%). The compound was recrystallized from ethanol to obtain light yellow prismatic purified crystals. The melting point and various spectral data of the compound coincided with those of a reference compound.
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sal absinthii
Sal absinthii
4'-Hydroxy-4-methoxychalcone
Sal absinthii
4'-Hydroxy-4-methoxychalcone
Sal absinthii
Sal absinthii
4'-Hydroxy-4-methoxychalcone
Sal absinthii
Sal absinthii
4'-Hydroxy-4-methoxychalcone
Sal absinthii
Sal absinthii
4'-Hydroxy-4-methoxychalcone
Sal absinthii
Sal absinthii
4'-Hydroxy-4-methoxychalcone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.